molecular formula C9H6F3N3O2 B3056118 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 691868-52-7

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B3056118
M. Wt: 245.16 g/mol
InChI Key: BLVZYEUUUQGPHN-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

3-Amino-5-methylpyrazole (389 mg) and ethyl (ethoxymethylidene)trifluoroacetoacetate (960 mg) were dissolved in ethanol (10 ml) and stirred for 1.5 hours at 70° C. Conc. hydrochloric acid (1 mg) was added thereto, and the mixture was stirred for additional 1 hour. The mixture was cooled to room temperature and concentrated under reduced pressure. Ethanol (10 ml) and 5 N sodium hydroxide solution (3 ml) were added to the residue and then stirred for 1 hour at 70° C. The mixture was cooled to room temperature, and water was added to the mixture which was then washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The product was dried under reduced pressure to give the title compound (102 mg, Y.:42%) as white crystals.
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.C(O[CH:11]=[C:12]([C:18]([C:20]([F:23])([F:22])[F:21])=O)[C:13]([O:15]CC)=[O:14])C>C(O)C.Cl>[CH3:7][C:5]1[CH:6]=[C:2]2[N:1]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[C:18]([C:20]([F:23])([F:22])[F:21])[N:3]2[N:4]=1

Inputs

Step One
Name
Quantity
389 mg
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
960 mg
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mg
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (10 ml) and 5 N sodium hydroxide solution (3 ml) were added to the residue
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 70° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added to the mixture which
WASH
Type
WASH
Details
was then washed with ethyl acetate
ADDITION
Type
ADDITION
Details
2 N Hydrochloric acid was added to the aqueous phase until it
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
The product was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=NN2C(N=CC(=C2C(F)(F)F)C(=O)O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 102 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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